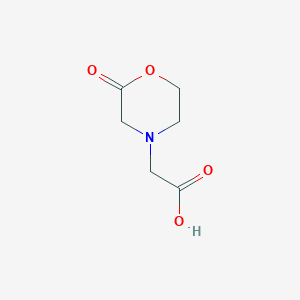

(2-Oxo-morpholin-4-yl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

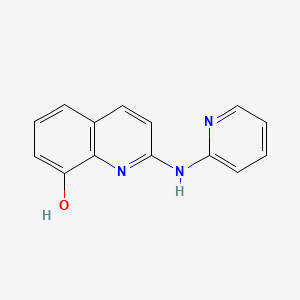

“(2-Oxo-morpholin-4-yl)-acetic acid” is a compound with the molecular formula C6H9NO4 . It is also known by other names such as “2-(2-Oxomorpholino)acetic acid” and "2-(2-oxomorpholin-4-yl)acetic acid" .

Molecular Structure Analysis

The molecular structure of “(2-Oxo-morpholin-4-yl)-acetic acid” consists of a morpholine ring attached to an acetic acid group . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

“(2-Oxo-morpholin-4-yl)-acetic acid” has a molecular weight of 159.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 159.05315777 g/mol . The topological polar surface area is 66.8 Ų .Wissenschaftliche Forschungsanwendungen

Stereochemical Investigations and Nucleophilic Additions

The reaction of certain acetic acid esters with methyl ethyl ketone, in the presence of morpholine, has been explored for the synthesis of complex esters and their diastereomeric mixtures, revealing the potential of morpholine derivatives in stereochemical investigations and the facilitation of nucleophilic additions. This process, further enhanced by using aluminum oxide as a catalyst, leads to the formation of various isomers, demonstrating morpholine's utility in complex organic syntheses (El-Samahy, 2005).

Antifungal Agents

Derivatives of (2-Oxo-morpholin-4-yl)-acetic acid have shown promise as broad-spectrum antifungal agents, particularly against Candida and Aspergillus species. This research indicates the potential of morpholine derivatives in developing new antifungal therapies, with specific compounds demonstrating improved plasmatic stability and broad antifungal activity, marking significant advancements in antifungal drug development (Bardiot et al., 2015).

Degradation Studies

The stability and degradation behavior of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate have been studied under various conditions, providing insights into the chemical stability of morpholine derivatives. These findings are crucial for the development and storage of pharmaceuticals containing morpholine structures, contributing to the optimization of drug formulations (Varynskyi & Kaplaushenko, 2019).

Synthetic Approaches and Drug Development

Morpholine derivatives have been synthesized and evaluated for their potential in treating central nervous system disorders, showcasing the role of morpholine structures in creating CNS depressants. These compounds, synthesized through various chemical reactions, highlight the versatility of morpholine derivatives in synthesizing new therapeutic agents (Rawat & Shukla, 2016).

Eigenschaften

IUPAC Name |

2-(2-oxomorpholin-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-7-1-2-11-6(10)4-7/h1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYMJALINOFPDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)CN1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362844 |

Source

|

| Record name | (2-Oxo-morpholin-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

302900-65-8 |

Source

|

| Record name | (2-Oxo-morpholin-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)